Cas no 898754-83-1 ([2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone)

[2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone structure
898754-83-1 structure
Product Name:[2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
CAS-nummer:898754-83-1
MF:C17H16FNO
MW:269.313447952271
CID:868073
PubChem ID:24725310
Update Time:2025-07-23

[2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • [2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
    • 2-AZETIDINOMETHYL-4'-FLUOROBENZOPHENONE
    • 2-AZETIDIN-1-YLMETHYL-4'-FLUOROBENZOPHENONE
    • SB51613
    • {2-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
    • DTXSID10643705
    • 1-{[2-(4-FLUOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • AKOS016020697
    • (2-(Azetidin-1-ylmethyl)phenyl)(4-fluorophenyl)methanone
    • 898754-83-1
    • MDL: MFCD03842593
    • Inchi: 1S/C17H16FNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
    • InChI-sleutel: XVZWXSNGRNZKHM-UHFFFAOYSA-N
    • LACHT: FC1C=CC(=CC=1)C(C1=CC=CC=C1CN1CCC1)=O

Berekende eigenschappen

  • Exacte massa: 269.12200
  • Monoisotopische massa: 269.121592296g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 4
  • Complexiteit: 334
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 20.3Ų

Experimentele eigenschappen

  • PSA: 20.31000
  • LogboekP: 3.20030

[2-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone Prijsmeer >>

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